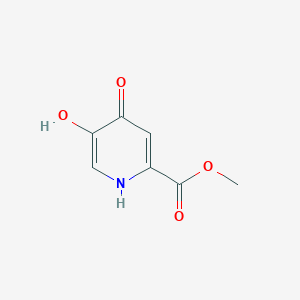

Methyl 4,5-dihydroxypicolinate

Description

Methyl 4,5-dihydroxypicolinate (CAS: 527681-11-4) is a heterocyclic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . Structurally, it consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted with a methyl ester group at the 2-position and hydroxyl (-OH) groups at the 4- and 5-positions. This compound is classified as a picolinate (pyridine-2-carboxylate) derivative and is primarily utilized in research settings as a building block for synthesizing pharmaceuticals or bioactive molecules . Its hydroxyl groups confer hydrogen-bonding capability, which may enhance solubility in polar solvents compared to non-hydroxylated analogues. Commercial batches from suppliers like Combi-Blocks and CymitQuimica report purities of 95% or higher, with availability in milligram-to-gram quantities .

Properties

IUPAC Name |

methyl 5-hydroxy-4-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)6(10)3-8-4/h2-3,10H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZJSWOJXMSXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C(=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dihydroxypicolinate can be synthesized through several methods. One common approach involves the hydroxylation of methyl picolinate using suitable oxidizing agents. For instance, the reaction of methyl picolinate with hydrogen peroxide in the presence of a catalyst can yield methyl 4,5-dihydroxypicolinate. Another method involves the use of hydroxylating agents such as osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods

Industrial production of methyl 4,5-dihydroxypicolinate typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydroxypicolinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form methyl 4,5-dihydroxypiperidine.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products Formed

Oxidation: Formation of methyl 4,5-dioxopicolinate.

Reduction: Formation of methyl 4,5-dihydroxypiperidine.

Substitution: Formation of methyl 4,5-dihalopicolinate.

Scientific Research Applications

Methyl 4,5-dihydroxypicolinate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel catalytic processes and materials.

Mechanism of Action

The mechanism of action of methyl 4,5-dihydroxypicolinate involves its interaction with specific molecular targets. The hydroxyl groups on the pyridine ring can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This compound can also chelate metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Hydroxylated Pyridine Esters

Methyl 4,5-dihydroxypicolinate belongs to a family of hydroxylated pyridine esters with variations in substitution patterns and heterocyclic cores. Key analogues include:

| Compound Name | Core Structure | Substituent Positions | Molecular Weight (g/mol) | Purity | Notable Features |

|---|---|---|---|---|---|

| Methyl 4,5-dihydroxypicolinate | Pyridine-2-carboxylate | 4-OH, 5-OH | 169.13 | 95% | High solubility (polar groups) |

| Methyl 4,6-dihydroxynicotinate | Pyridine-3-carboxylate | 4-OH, 6-OH | 169.13 | 97% | Altered H-bonding network |

| Methyl 5,6-dihydroxynicotinate | Pyridine-3-carboxylate | 5-OH, 6-OH | 169.13 | 95% | Potential isomerism differences |

| Methyl 4-chloropicolinate | Pyridine-2-carboxylate | 4-Cl | 171.58 | 99% | Electron-withdrawing Cl substituent |

Key Differences :

- Substituent Position : The placement of hydroxyl groups (e.g., 4,5- vs. 4,6-) influences electronic properties and steric effects. For instance, adjacent hydroxyls (4,5-) in Methyl 4,5-dihydroxypicolinate may facilitate intramolecular hydrogen bonding, stabilizing specific conformations .

- Functional Groups : Replacing hydroxyls with chlorine (e.g., Methyl 4-chloropicolinate) reduces polarity but enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution .

Halogenated Analogues: Methyl 4-Chloropicolinate

Methyl 4-chloropicolinate (CAS: 24484-93-3) shares the picolinate core but substitutes hydroxyl groups with a chlorine atom at the 4-position. This modification:

- Reduces solubility in aqueous media due to the lack of polar -OH groups.

- Increases stability against oxidation, as chlorine is less prone to degradation than hydroxyls .

- Enables diverse reactivity , such as participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with hydroxylated analogues .

Heterocyclic Derivatives: Acridine-Based Compounds

While structurally distinct from pyridine esters, acridine derivatives like AIM4 ([4,5-bis(N-carboxymethyl imidazolium)methyl acridine] dibromide) provide insights into functional group impacts on bioactivity. AIM4, which features carboxymethyl imidazolium side chains, demonstrates potent inhibition of TDP-43 protein aggregation (linked to ALS) by disrupting β-sheet formation, outperforming simpler hydroxylated acridines like Acr-E .

Biological Activity

Methyl 4,5-dihydroxypicolinate (CAS Number: 527681-11-4) is a compound of significant interest due to its diverse biological activities and potential applications in various fields such as pharmacology and biotechnology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 169.135 g/mol

- Structure : Methyl 4,5-dihydroxypicolinate consists of a pyridine ring substituted with hydroxyl and methoxy groups which contribute to its biological properties.

Biological Activities

Methyl 4,5-dihydroxypicolinate has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of 4,5-dihydroxypicolinate exhibit antimicrobial properties. For instance, compounds related to this structure have shown effectiveness against bacterial strains, suggesting potential use in treating infections .

- Signal Molecule in Bacterial Communication : The compound plays a role in bacterial signaling pathways. It is a precursor to autoinducer-2 (AI-2), a molecule involved in quorum sensing among bacteria. This signaling mechanism is crucial for regulating gene expression in response to population density .

- Biofilm Formation Regulation : Studies have shown that methyl 4,5-dihydroxypicolinate can influence biofilm formation in bacteria like Salmonella typhimurium. The compound's role in biofilm dynamics highlights its potential application in controlling bacterial growth and infection .

The biological activity of methyl 4,5-dihydroxypicolinate can be attributed to several mechanisms:

- Enzymatic Interactions : The compound may interact with specific enzymes involved in bacterial metabolism or signaling pathways, influencing processes such as biofilm formation and virulence factor expression.

- Chemical Structure Influence : The presence of hydroxyl groups enhances the compound's reactivity and ability to form hydrogen bonds, which can facilitate interactions with biological macromolecules.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 4,5-dihydroxypicolinate against various pathogens. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Quorum Sensing Modulation

Research Findings Summary Table

Q & A

What are the critical considerations for designing synthetic routes to Methyl 4,5-dihydroxypicolinate, and how can purity challenges be addressed?

Level: Basic

Methodological Answer:

Synthesis of Methyl 4,5-dihydroxypicolinate requires careful selection of starting materials (e.g., substituted picolinic acid derivatives) and optimization of reaction conditions (e.g., solvent, temperature, and catalysts). For example, a protocol similar to the synthesis of related picolinate esters involves refluxing precursors like methyl 2-(1-bromo-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate in acetonitrile with a base (e.g., triethylamine) under inert gas (argon), followed by acid quenching and chromatographic purification . Purity challenges arise due to hydroxyl group reactivity; rigorous characterization via -/-NMR, HPLC, and mass spectrometry is essential. For novel intermediates, crystallographic data (e.g., bond angles, dihedral deviations) can confirm structural integrity .

How should researchers resolve contradictions in spectroscopic data for Methyl 4,5-dihydroxypicolinate derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in spectral data (e.g., unexpected -NMR shifts or IR absorption bands) may stem from tautomerism, solvent effects, or impurities. To resolve these:

- Cross-validate techniques: Combine NMR with X-ray crystallography (if crystalline) to confirm molecular geometry. For example, non-parallel aromatic rings in related structures were confirmed via crystallography, explaining deviations in predicted vs. observed bond angles .

- Replicate under controlled conditions: Ensure solvents are anhydrous and reactions are oxygen-free to avoid side products.

- Statistical analysis: Apply multivariate analysis to spectral datasets to identify outlier signals caused by impurities .

What advanced analytical strategies are recommended for studying Methyl 4,5-dihydroxypicolinate’s role in metabolic pathways?

Level: Advanced

Methodological Answer:

To investigate its metabolic interactions (e.g., in tryptophan pathways):

- Isotopic labeling: Use - or -labeled analogs to trace incorporation into downstream metabolites via LC-MS/MS.

- Enzyme kinetics: Measure substrate specificity and inhibition constants () using recombinant enzymes (e.g., kynureninase) in vitro.

- Computational modeling: Apply density functional theory (DFT) to predict reactive sites for hydroxylation or carboxylation, as seen in related compounds like 5-(2-carboxyethyl)-4,6-dihydroxypicolinate .

How can researchers ensure reproducibility of Methyl 4,5-dihydroxypicolinate synthesis across laboratories?

Level: Basic

Methodological Answer:

- Detailed protocols: Document reaction parameters (e.g., molar ratios, reflux duration, purification gradients) in the main text or supplementary materials. For example, specify chromatographic conditions (stationary phase, eluent ratios) and crystallization solvents .

- Reference standards: Compare synthetic batches with commercially available standards (if accessible) using melting point, values (TLC), and spectroscopic fingerprints.

- Open data sharing: Deposit raw spectral data and crystallographic files (e.g., CIF) in public repositories .

What frameworks are suitable for formulating hypothesis-driven research questions about Methyl 4,5-dihydroxypicolinate?

Level: Advanced

Methodological Answer:

Use structured frameworks to ensure rigor:

- PICOT: Define P opulation (e.g., enzyme systems), I ntervention (e.g., compound concentration), C omparison (e.g., wild-type vs. mutant enzymes), O utcome (e.g., IC), and T imeframe (e.g., reaction kinetics over 24h) .

- FINER criteria: Ensure questions are F easible (e.g., scalable synthesis), I nteresting (novel catalytic roles), N ovel (understudied metabolic pathways), E thical (non-animal models for preliminary assays), and R elevant (links to disease-associated pathways like tryptophan metabolism) .

How should researchers present conflicting data on Methyl 4,5-dihydroxypicolinate’s physicochemical properties in publications?

Level: Advanced

Methodological Answer:

- Transparent reporting: Acknowledge discrepancies in tables (e.g., solubility variations across solvents) and discuss potential causes (e.g., polymorphic forms, hydration states) .

- Error analysis: Include confidence intervals for repeated measurements (e.g., SD for melting points).

- Comparative literature review: Contrast findings with prior studies, highlighting methodological differences (e.g., HPLC vs. gravimetric purity assessments) .

What computational tools are effective for predicting Methyl 4,5-dihydroxypicolinate’s reactivity in novel reactions?

Level: Advanced

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymatic active sites (e.g., dioxygenases in tryptophan catabolism).

- Reactivity descriptors: Calculate Fukui indices or HOMO-LUMO gaps via Gaussian or ORCA to identify nucleophilic/electrophilic sites .

- Machine learning: Train models on existing picolinate derivative datasets to predict reaction yields or byproducts .

How can structural analogs of Methyl 4,5-dihydroxypicolinate be rationally designed for enhanced bioactivity?

Level: Advanced

Methodological Answer:

- SAR studies: Systematically modify substituents (e.g., methoxy → ethoxy groups) and assess impacts on bioactivity (e.g., IC in enzyme inhibition assays).

- Crystallography-guided design: Use solved crystal structures (e.g., dihedral angles of 26.20° in aromatic rings) to optimize steric and electronic complementarity with target proteins .

- Metabolite profiling: Identify in vivo degradation products (e.g., hydrolyzed carboxylates) to improve metabolic stability .

What are best practices for documenting experimental procedures involving Methyl 4,5-dihydroxypicolinate?

Level: Basic

Methodological Answer:

- Structured sections: Follow journal guidelines (e.g., Medicinal Chemistry Research) to detail reagents (source, purity), instrumentation (manufacturer, settings), and compound characterization data (e.g., -NMR peaks with δ values and coupling constants) .

- Supplementary materials: Include step-by-step videos or spectra for complex syntheses. Hyperlink supplementary files in the main text for accessibility .

How can researchers address peer reviewer concerns about the novelty of Methyl 4,5-dihydroxypicolinate studies?

Level: Advanced

Methodological Answer:

- Comparative analysis: Use literature mining tools (e.g., SciFinder, Reaxys) to highlight understudied functional groups or applications (e.g., metal chelation in catalysis).

- Mechanistic insights: Focus on unexplored reaction pathways (e.g., photochemical behavior) or unique metabolic fates compared to analogs .

- Data repositories: Preprint findings on platforms like ChemRxiv to establish priority and solicit community feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.